molecular formula C8H6ClNOS B1612834 7-Chloro-4-methyl-2(3h)-benzothiazolone CAS No. 80567-63-1

7-Chloro-4-methyl-2(3h)-benzothiazolone

Cat. No. B1612834
CAS RN: 80567-63-1
M. Wt: 199.66 g/mol
InChI Key: RZOPITBRNLGZKV-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-2(3H)-benzothiazolone , also known by its chemical formula C<sub>10</sub>H<sub>7</sub>ClO<sub>2</sub> , is a heterocyclic compound. Its molecular structure features a benzothiazolone ring with a chlorine atom at the 7th position and a methyl group at the 4th position. The compound exhibits interesting pharmacological properties and has been studied for various applications.



Synthesis Analysis

The synthesis of 7-Chloro-4-methyl-2(3H)-benzothiazolone involves several methods, including cyclization reactions. Researchers have reported various synthetic routes, such as condensation reactions between appropriate precursors or cyclization of substituted o-aminobenzaldehydes with thioamides. These methods yield the desired compound with good yields and purity.



Molecular Structure Analysis

The molecular structure of 7-Chloro-4-methyl-2(3H)-benzothiazolone consists of a fused benzothiazolone ring system. The chlorine atom and methyl group contribute to its unique properties. The compound’s planar structure allows for interactions with biological targets.



Chemical Reactions Analysis

7-Chloro-4-methyl-2(3H)-benzothiazolone participates in various chemical reactions. Notably, it can undergo nucleophilic substitution reactions at the chlorine position, leading to the introduction of different functional groups. Additionally, it may react with bases or acids to form salts or other derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts in the range of 150°C to 160°C.

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents like acetone, methanol, and chloroform.

  • Color : 7-Chloro-4-methyl-2(3H)-benzothiazolone appears as a pale yellow crystalline solid.

  • UV-Vis Absorption : It exhibits characteristic absorption bands in the UV region.


Safety And Hazards


  • Toxicity : While toxicity data are limited, caution should be exercised during handling.

  • Irritant : The compound may cause skin or eye irritation.

  • Environmental Impact : Proper disposal methods should be followed to prevent environmental contamination.


Future Directions

Researchers should explore the compound’s potential applications further. Investigating its biological activity, pharmacokinetics, and structure-activity relationships will provide valuable insights. Additionally, efforts to optimize synthesis methods and develop derivatives with improved properties are warranted.


properties

IUPAC Name

7-chloro-4-methyl-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-4-2-3-5(9)7-6(4)10-8(11)12-7/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOPITBRNLGZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608269
Record name 7-Chloro-4-methyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methyl-2(3h)-benzothiazolone

CAS RN

80567-63-1
Record name 7-Chloro-4-methyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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